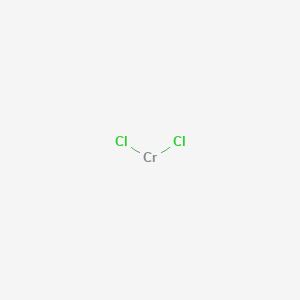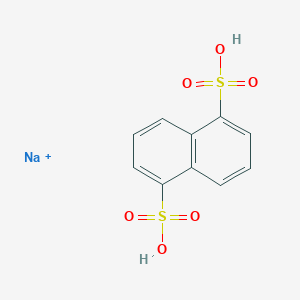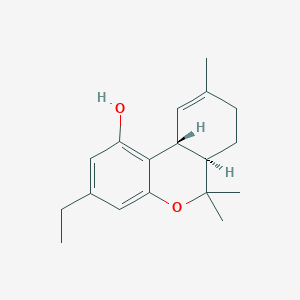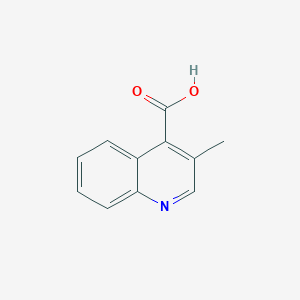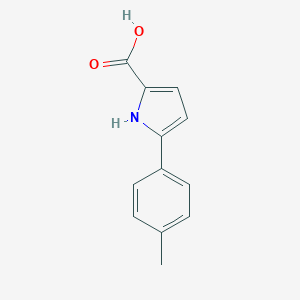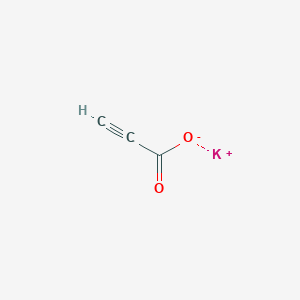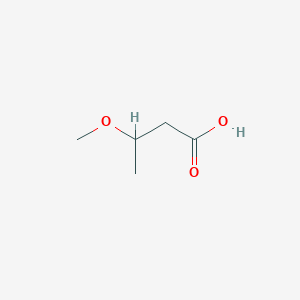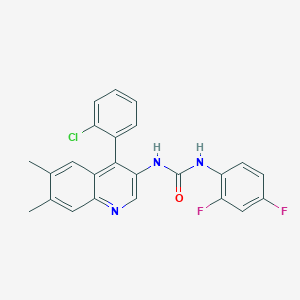
TMP-153
概要
説明
TMP 153 は、N-[4-(2-クロロフェニル)-6,7-ジメチル-3-キノリル]-N'-(2,4-ジフルオロフェニル)尿素としても知られており、アシル-CoA:コレステロールアシル転移酵素 (ACAT) の強力かつ選択的な阻害剤です。この酵素は、コレステロールと脂肪酸のエステル化を触媒することにより、コレステロール代謝において重要な役割を果たします。 TMP 153 は、さまざまな動物モデルにおいてコレステロール吸収を阻害し、血漿コレステロール値を低下させることが示されており、高コレステロール血症およびアテローム性動脈硬化症の治療のための有望な化合物です .
科学的研究の応用
TMP 153 has a wide range of scientific research applications, including:
Chemistry: TMP 153 is used as a tool compound to study the inhibition of acyl-CoA:cholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: The compound is used to investigate the role of cholesterol esterification in cellular processes and disease states.
Medicine: TMP 153 is being explored as a potential therapeutic agent for the treatment of hypercholesterolemia and atherosclerosis.
作用機序
TMP 153 は、アシル-CoA:コレステロールアシル転移酵素 (ACAT) の活性を阻害することによってその効果を発揮します。この酵素は、コレステロール代謝における重要なステップである、コレステロールと脂肪酸のエステル化を担っています。ACAT を阻害することにより、TMP 153 はコレステロールエステルの生成を減らし、コレステロール吸収の減少と血漿コレステロール値の低下につながります。 この化合物は、腸と肝臓の両方で ACAT 活性を阻害することが示されており、さまざまな動物モデルにおいてコレステロール値を低下させるのに有効です .
類似の化合物との比較
類似の化合物
アバシミブ: 同様のコレステロール低下効果を有する別の ACAT 阻害剤。
リモノバント: コレステロール代謝を標的とするが、異なるメカニズムを介する化合物。
キサントフモール: ACAT 阻害活性を有する天然化合物.
TMP 153 の独自性
TMP 153 は、ACAT 阻害に対する高い効力と選択性で独自です。腸および肝臓の ACAT に対する IC50 値は 5-10 nM であり、利用可能な最も強力な ACAT 阻害剤の 1 つとなっています。 さらに、TMP 153 は、さまざまな動物モデルにおいて有意なコレステロール低下効果を示しており、高コレステロール血症およびアテローム性動脈硬化症の治療のための治療薬としての可能性を強調しています .
準備方法
合成経路と反応条件
TMP 153 の合成には、キノリンコアの調製から始まるいくつかの重要なステップが含まれます。キノリン誘導体は、一連の置換反応によってクロロフェニル基とジフルオロフェニル基で官能化されます。 最後のステップでは、キノリンとジフルオロフェニル基の間で尿素結合が形成されます .
工業生産方法
TMP 153 の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。このプロセスには、最終生成物を単離するための再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれます。 その化合物はその後、研究および潜在的な治療用途に適していることを確認するために、厳格な品質管理対策が実施されます .
化学反応の分析
反応の種類
TMP 153 は、次のようないくつかの種類の化学反応を受けます。
酸化: TMP 153 は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: この化合物は還元されて、還元誘導体を形成することができます。還元誘導体は、異なる生物学的活性を有する可能性があります。
置換: TMP 153 は、特にキノリン環とフェニル環で置換反応を受ける可能性があり、さまざまな置換誘導体を形成します.
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、TMP 153 のさまざまな酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性を示す可能性があり、多くの場合、潜在的な治療用途のために研究されています .
科学研究への応用
TMP 153 は、次のような幅広い科学研究への応用を有しています。
類似化合物との比較
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects.
Rimonabant: A compound that also targets cholesterol metabolism but through a different mechanism.
Xanthohumol: A natural compound with ACAT inhibitory activity.
Uniqueness of TMP 153
TMP 153 is unique in its high potency and selectivity for ACAT inhibition. It has an IC50 value of 5-10 nM for intestinal and hepatic ACAT, making it one of the most potent ACAT inhibitors available. Additionally, TMP 153 has shown significant hypocholesterolemic effects in various animal models, highlighting its potential as a therapeutic agent for the treatment of hypercholesterolemia and atherosclerosis .
特性
IUPAC Name |
1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKNNBNIAHVVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155987 | |
| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128831-46-9 | |
| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TMP-153 and how does it impact Hepatitis C Virus (HCV)?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 and ACAT2 enzymes [, , ]. These enzymes are responsible for converting free cholesterol into cholesteryl esters (CEs). HCV infection leads to cholesterol accumulation in liver cells, and this excess cholesterol is utilized in the production of infectious HCV particles []. Research has shown that this compound significantly reduces the production of infectious HCV particles by inhibiting CE synthesis, a crucial component of HCV lipoviral particles []. While this compound effectively reduces HCV infectivity, it does not directly interfere with viral RNA replication [].
Q2: How does the inhibition of CE synthesis by this compound affect HCV particles?
A2: Inhibiting CE synthesis with this compound leads to a noticeable increase in the density of HCV lipoviral particles []. This observation suggests that CEs play a vital role in the lipidation of HCV particles, and their depletion due to this compound treatment results in less buoyant, denser particles. This alteration in density and lipid composition likely contributes to the reduced infectivity of HCV in the presence of this compound [].
Q3: Besides its effects on HCV, has this compound been studied in other contexts?
A3: Yes, research indicates that this compound can lower plasma cholesterol levels in animal models like rats and hamsters [, ]. While the specific mechanisms were not fully elucidated in the provided abstracts, the findings suggest that this compound's ACAT inhibitory activity might have broader implications for cholesterol regulation and potentially impact cholesterol absorption and metabolism [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


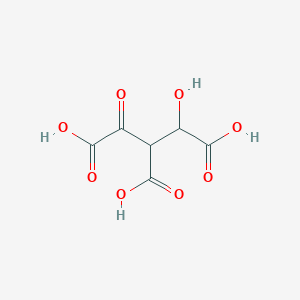
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
